2-iodo-N-(2-methylquinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-(2-methylquinolin-8-yl)benzamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an iodine atom at the second position of the benzamide moiety and a 2-methylquinolin-8-yl group attached to the nitrogen atom of the benzamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(2-methylquinolin-8-yl)benzamide can be achieved through a metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. This method involves the use of trihaloisocyanuric acid as a halogen source under air at room temperature. The reaction proceeds with high regioselectivity and yields the desired product in good to excellent yields .
Industrial Production Methods
The use of trihaloisocyanuric acid as a halogen source is advantageous due to its cost-effectiveness and atom economy .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(2-methylquinolin-8-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Trihalo-isocyanuric Acid: Used for halogenation reactions.
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
Halogenated Derivatives: Formed through halogenation reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
2-Iodo-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Material Science: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-iodo-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, leading to the modulation of biological activities. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-N-methylbenzamide: Similar structure but lacks the quinoline moiety.
2-Iodo-N-phenylbenzamide: Contains a phenyl group instead of the quinoline moiety.
Uniqueness
2-Iodo-N-(2-methylquinolin-8-yl)benzamide is unique due to the presence of both the iodine atom and the 2-methylquinolin-8-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-iodo-N-(2-methylquinolin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN2O/c1-11-9-10-12-5-4-8-15(16(12)19-11)20-17(21)13-6-2-3-7-14(13)18/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXWWORFYPTFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3I)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.